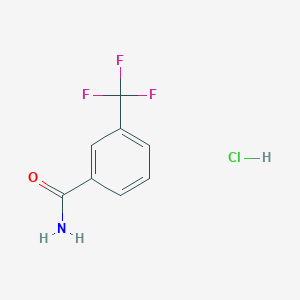
3-(Trifluoromethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzamide hydrochloride is an organic compound that features a trifluoromethyl group attached to a benzamide structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzamide hydrochloride typically involves the reaction of 3-(Trifluoromethyl)benzonitrile with hydrochloric acid. The nitrile group is hydrolyzed to form the corresponding amide, which is then converted to its hydrochloride salt . The reaction conditions often include the use of a base such as potassium carbonate and an oxidizing agent like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions include trifluoromethylated amines, substituted benzamides, and various oxidized derivatives .
Scientific Research Applications
3-(Trifluoromethyl)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the effects of trifluoromethyl groups on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(Trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzyl chloride .
Uniqueness
3-(Trifluoromethyl)benzamide hydrochloride is unique due to its combination of a trifluoromethyl group and an amide functionality. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H7ClF3NO |
|---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
3-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C8H6F3NO.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H2,12,13);1H |
InChI Key |
RZEMNZONXFUYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















